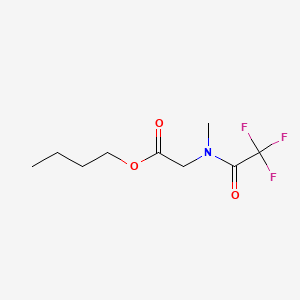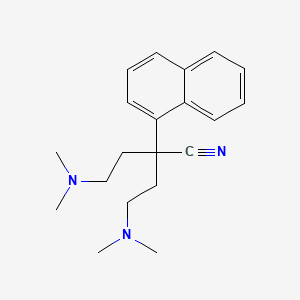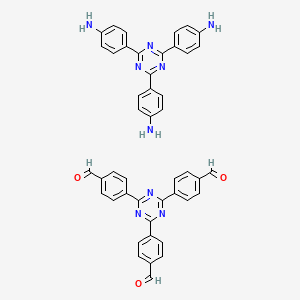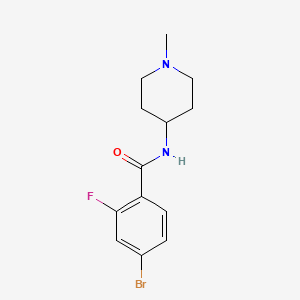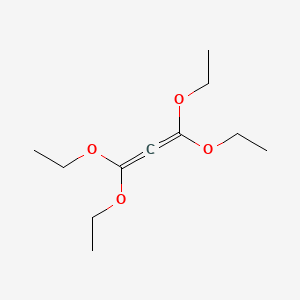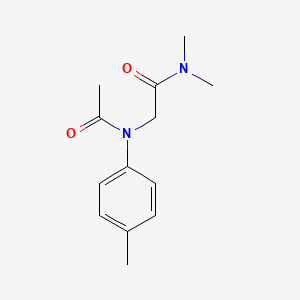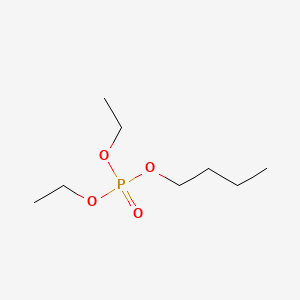
Butyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl diethyl phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is soluble in organic solvents and has various applications in different fields, including chemistry, biology, medicine, and industry. This compound is known for its reactivity and versatility, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl diethyl phosphate can be synthesized through the reaction of phosphorus trichloride with butanol and diethyl ether. The reaction typically involves the following steps:
Reaction of phosphorus trichloride with butanol: This step produces butyl phosphorodichloridate.
Reaction of butyl phosphorodichloridate with diethyl ether: This step yields this compound.
The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphoric acid and butanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus compounds.
Industry: It is used as a plasticizer, flame retardant, and additive in lubricants and hydraulic fluids.
Mécanisme D'action
The mechanism of action of butyl diethyl phosphate involves its interaction with various molecular targets, including enzymes and receptors. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The compound’s reactivity with nucleophiles makes it a valuable tool for studying phosphorylation mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different alkyl groups.
Butyl phosphate: Similar structure but lacks the diethyl groups.
Triethyl phosphate: Contains three ethyl groups instead of butyl and diethyl groups.
Uniqueness
Butyl diethyl phosphate is unique due to its specific combination of butyl and diethyl groups, which confer distinct physical and chemical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
Propriétés
Numéro CAS |
2737-00-0 |
|---|---|
Formule moléculaire |
C8H19O4P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
butyl diethyl phosphate |
InChI |
InChI=1S/C8H19O4P/c1-4-7-8-12-13(9,10-5-2)11-6-3/h4-8H2,1-3H3 |
Clé InChI |
DWSYMNWJOYKKCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


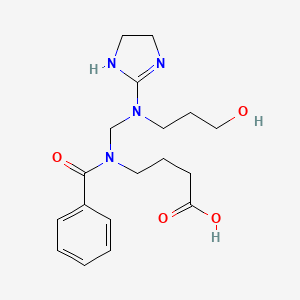
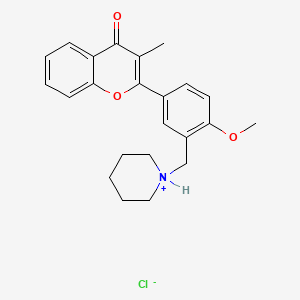

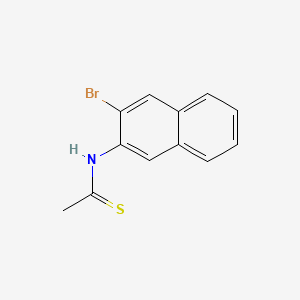


![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
